N-(2-methoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as MBOA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBOA is a derivative of the oxadiazole family and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
科学的研究の応用
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including assessments of toxicity, tumor inhibition, and anti-inflammatory actions. This research indicates the potential use of N-(2-methoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide in similar pharmacological applications, such as in the development of new therapeutic agents with analgesic, anti-inflammatory, and anticancer properties (M. Faheem, 2018).
Synthesis and Antimicrobial Activity
Another area of application is in the synthesis of compounds with antimicrobial properties. Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antifungal and antimicrobial activities, suggesting that N-(2-methoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide could be explored for its efficacy against various bacterial and fungal pathogens (I. Siddiqui et al., 2006).
Novel Chemotherapeutic Agents
A study on the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives as promising chemotherapeutic agents highlights the role of these compounds in cancer research. This suggests potential research applications of N-(2-methoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide in the development of new chemotherapeutic agents with improved antitumor activity (B. Kaya et al., 2017).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)19-22-21-18(25-19)11-17(23)20-12-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDCMJWEEHDZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。